Ethyl 3-methylthiophene-2-glyoxylate
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Description
Ethyl 3-methylthiophene-2-glyoxylate is a chemical compound with the CAS Number: 32977-83-6. It has a molecular weight of 198.24 and its IUPAC name is ethyl (3-methyl-2-thienyl) (oxo)acetate . It is a yellow oil in physical form .
Molecular Structure Analysis
The molecular formula of Ethyl 3-methylthiophene-2-glyoxylate is C9H10O3S . The InChI code for this compound is 1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-methylthiophene-2-glyoxylate is a yellow oil . It has a molecular weight of 198.24 . The InChI code for this compound is 1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Ethyl 3-methylthiophene-2-glyoxylate serves as a versatile building block in organic synthesis, particularly in the construction of thiophene derivatives that are prevalent in medicinal chemistry . Its reactivity allows for the formation of compounds with potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Corrosion Inhibition
In the field of industrial chemistry, this compound is utilized for its properties as a corrosion inhibitor . The thiophene moiety within its structure can form films on metal surfaces, protecting them from corrosive environments.
Organic Semiconductor Development
The thiophene ring found in Ethyl 3-methylthiophene-2-glyoxylate is significant in the advancement of organic semiconductors . These materials are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science Applications
Biological Activity Research
Researchers are investigating the thiophene derivatives for a variety of biological effects. Ethyl 3-methylthiophene-2-glyoxylate could be used to synthesize new compounds with anticancer, antihypertensive, and anti-atherosclerotic properties .
Advanced Drug Design
The compound’s framework is instrumental for medicinal chemists in the design of advanced drugs. It is a key precursor in the synthesis of novel thiophene moieties with therapeutic activity, expanding the combinatorial library of drug candidates .
Photovoltaic Devices
Ethyl 3-methylthiophene-2-glyoxylate may contribute to the development of photovoltaic devices. Thiophene-based polymers are known for their good electronic properties, which are essential for efficient solar energy conversion .
Analytical Chemistry
In analytical chemistry, derivatives of Ethyl 3-methylthiophene-2-glyoxylate can be used as reagents or analytical standards due to their well-defined chemical properties, aiding in the detection and quantification of various substances .
properties
IUPAC Name |
ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYCFIORSNTJLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560477 |
Source
|
Record name | Ethyl (3-methylthiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylthiophene-2-glyoxylate | |
CAS RN |
32977-83-6 |
Source
|
Record name | Ethyl (3-methylthiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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